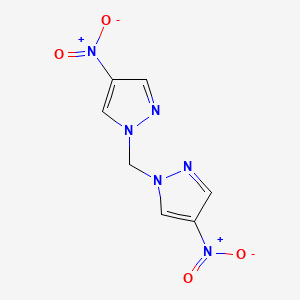Pyrazole, methylenebis(4-nitro-
CAS No.: 86111-62-8
Cat. No.: VC8003925
Molecular Formula: C7H6N6O4
Molecular Weight: 238.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86111-62-8 |
|---|---|
| Molecular Formula | C7H6N6O4 |
| Molecular Weight | 238.16 g/mol |
| IUPAC Name | 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
| Standard InChI | InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2 |
| Standard InChI Key | PWKYKRGSXDRYOB-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Structure
The IUPAC name of this compound is 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole, reflecting its bis-pyrazole framework with nitro substituents. Its canonical SMILES representation is C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-], which delineates the connectivity of the two pyrazole rings via a methylene group . The InChI Key PWKYKRGSXDRYOB-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.16 g/mol |
| Boiling Point | 488.1 °C at 760 mmHg |
| Density | 1.83 g/cm³ |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
Spectroscopic Characterization
The compound’s structure has been confirmed through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis . Key spectral features include:
-
IR: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, characteristic of nitro (-NO₂) symmetric and asymmetric stretching vibrations .
-
¹H NMR: Signals corresponding to the methylene bridge protons (~4.5–5.0 ppm) and aromatic pyrazole protons (~7.5–8.5 ppm) .
-
¹³C NMR: Resonances for the pyrazole carbons (~110–150 ppm) and nitro-bearing carbons (~140–145 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of pyrazole, methylenebis(4-nitro-) involves multi-step protocols starting from pyrazole precursors. A plausible route includes:
-
Nitration of Pyrazole: Introduction of nitro groups at the 4-position using nitric acid or mixed acid systems .
-
Methylene Bridging: Reaction of 4-nitropyrazole with formaldehyde or dichloromethane under basic conditions to form the methylene-linked dimer .
Example Reaction Scheme:
Optimization and Yield
Reaction conditions such as temperature (60–80°C), solvent (ethanol or DMF), and catalyst (e.g., humic acid) significantly impact yield . Purification via column chromatography or recrystallization from ethanol typically yields products with >90% purity .
Physicochemical Properties and Reactivity
Thermal Stability
The compound exhibits high thermal stability, with a boiling point of 488.1°C, making it suitable for high-temperature applications . Its density of 1.83 g/cm³ suggests a compact molecular packing arrangement .
Solubility and Polarity
The presence of nitro groups enhances polarity, rendering the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane .
Reactivity Profile
-
Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, enabling access to aminopyrazole derivatives .
-
Electrophilic Substitution: The electron-deficient pyrazole rings undergo halogenation or sulfonation at the 3- or 5-positions .
Biological and Pharmaceutical Applications
α-Glucosidase Inhibition
Pyrazole, methylenebis(4-nitro-) derivatives exhibit potent inhibitory activity against α-glucosidase, a therapeutic target for type 2 diabetes. In a recent study, hybrid compounds containing pyrazole and phthalazine moieties demonstrated IC₅₀ values as low as 13.66 µM, surpassing Acarbose (IC₅₀ = 720.18 µM) . The nitro groups enhance binding affinity via hydrogen bonding with enzyme active sites .
Table 2: Comparative α-Glucosidase Inhibition Data
| Compound | IC₅₀ (µM) |
|---|---|
| 8l (Hybrid) | 13.66 ± 0.009 |
| Acarbose | 720.18 ± 0.008 |
Future Research Directions
Drug Development
Further exploration of methylenebis(4-nitro-) derivatives as antidiabetic or antimicrobial agents is warranted. Structural modifications, such as replacing nitro groups with bioisosteres (e.g., cyano or sulfonamide), could optimize pharmacokinetic profiles .
Materials Science
The compound’s thermal stability and electron-deficient structure make it a candidate for high-energy materials or ligands in coordination chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume